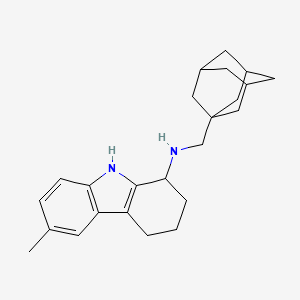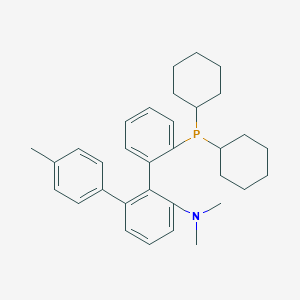
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide is a chemical compound with the molecular formula C12H14F2N2O2 It is known for its unique structure, which includes a cyclopropyl group and a difluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 4-(difluoromethoxy)benzoyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((4-(trifluoromethoxy)phenyl)amino)acetamide
- n-Cyclopropyl-2-((4-(difluoromethoxy)benzoyl)amino)benzamide
- n-Cyclopropyl-2-((4-(difluoromethoxy)benzoyl)hydrazinecarbothioamide
Uniqueness
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and difluoromethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14F2N2O2 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(difluoromethoxy)anilino]acetamide |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-5-3-8(4-6-10)15-7-11(17)16-9-1-2-9/h3-6,9,12,15H,1-2,7H2,(H,16,17) |
InChI Key |
KOHICPIYZSVFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


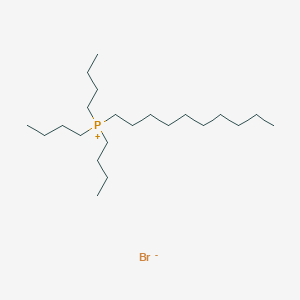
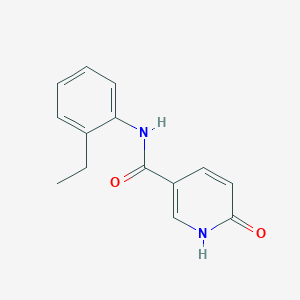
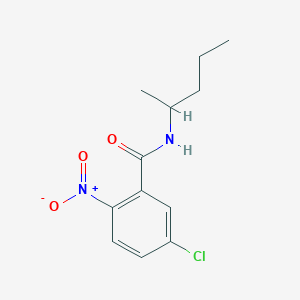

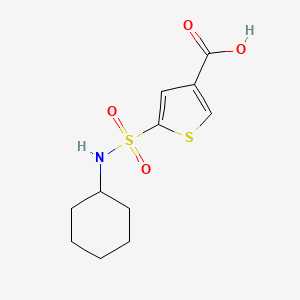
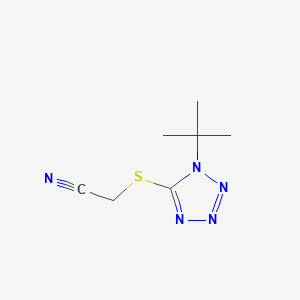


![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


